molecular formula C9H8N2 B11922272 5-Methylquinazoline CAS No. 7556-89-0

5-Methylquinazoline

Cat. No.: B11922272
CAS No.: 7556-89-0
M. Wt: 144.17 g/mol
InChI Key: YNDGNDSFWJAXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylquinazoline can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzonitrile with formamide under acidic conditions. Another method includes the reaction of anthranilic acid with formamide, followed by methylation at the 5-position using methyl iodide in the presence of a base .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis has been explored to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Methylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Methylquinazoline involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound act as inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The compound’s ability to bind to these enzymes and inhibit their activity contributes to its anti-inflammatory effects. Additionally, this compound derivatives have been shown to interfere with DNA synthesis and repair mechanisms, leading to their anti-cancer properties .

Comparison with Similar Compounds

Properties

CAS No.

7556-89-0

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

IUPAC Name

5-methylquinazoline

InChI

InChI=1S/C9H8N2/c1-7-3-2-4-9-8(7)5-10-6-11-9/h2-6H,1H3

InChI Key

YNDGNDSFWJAXST-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NC=NC2=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.